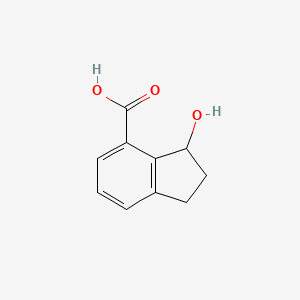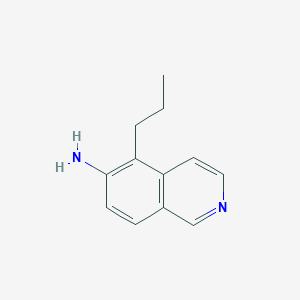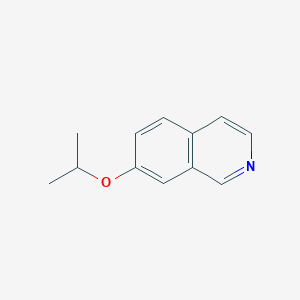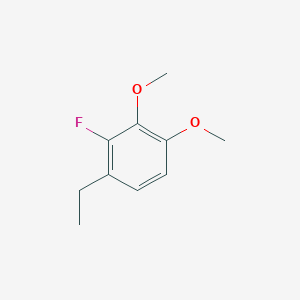![molecular formula C5H12N8 B11909397 1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
1,1'-[(Methylethanediylidene)dinitrilo]diguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine can be synthesized through the reaction of methylglyoxal with guanylhydrazone . The reaction typically involves the following steps:
- Methylglyoxal is reacted with hydrazine to form methylglyoxal bis(hydrazone).
- The bis(hydrazone) is then reacted with guanidine to form the final product, 1,1’-[(Methylethanediylidene)dinitrilo]diguanidine .
Industrial Production Methods
Industrial production methods for 1,1’-[(Methylethanediylidene)dinitrilo]diguanidine are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Oxidized derivatives of 1,1’-[(Methylethanediylidene)dinitrilo]diguanidine.
Reduction: Reduced amine derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in polyamine biosynthesis studies.
Biology: Studied for its effects on cellular polyamine levels and its potential to inhibit cell proliferation.
Medicine: Investigated for its antineoplastic properties and potential use in cancer therapy.
Industry: Used in the production of polyamine inhibitors and other related compounds.
Mechanism of Action
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase, which is involved in the biosynthesis of polyamines . By inhibiting this enzyme, the compound reduces the levels of polyamines in cells, leading to decreased cell proliferation and potential antineoplastic effects .
Comparison with Similar Compounds
Similar Compounds
Methylglyoxal bis(guanylhydrazone): Another polyamine biosynthesis inhibitor with similar properties.
Pyruvaldehyde bis(amidinohydrazone): A related compound with similar inhibitory effects on polyamine biosynthesis.
Uniqueness
1,1’-[(Methylethanediylidene)dinitrilo]diguanidine is unique due to its specific inhibition of S-adenosylmethionine decarboxylase and its potential antineoplastic properties . Its ability to reduce cellular polyamine levels makes it a valuable compound for research in cancer therapy and polyamine biosynthesis .
Properties
Molecular Formula |
C5H12N8 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)/b10-2-,11-3- |
InChI Key |
MXWHMTNPTTVWDM-XVVXZDBVSA-N |
Isomeric SMILES |
C/C(=N/N=C(N)N)/C=N\N=C(N)N |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)





![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)




![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)
